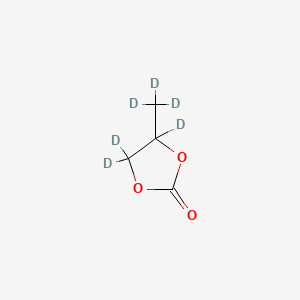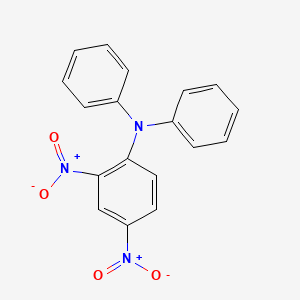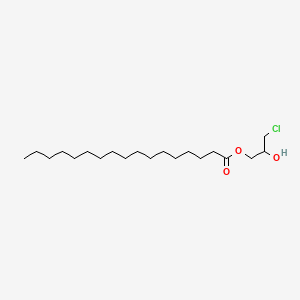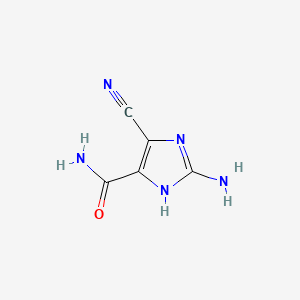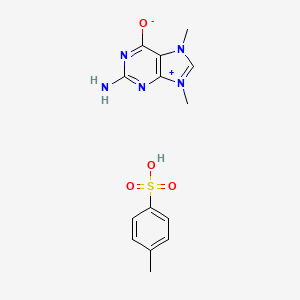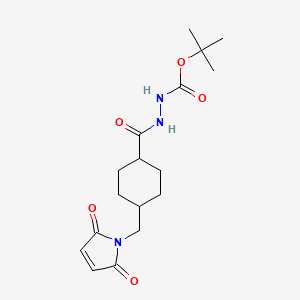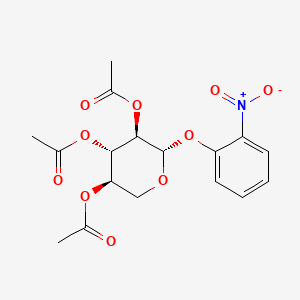
モノデセチルキナクリン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monodesethyl Quinacrine, Dihydrochloride is a research tool used in infectious disease research, specifically in antiparasitic and antimalarial agents . Its molecular formula is C21 H26 Cl N3 O . 2 Cl H and has a molecular weight of 444.83 .
Synthesis Analysis
Quinacrine, the parent compound of Monodesethyl Quinacrine, Dihydrochloride, is a heterocyclic three-ring compound and an acridine derivative (9-aminoacridine) . It is readily available as quinacrine dihydrochloride, the dihydrochloride salt of quinacrine, for clinical use .Molecular Structure Analysis
The molecular structure of Monodesethyl Quinacrine, Dihydrochloride is represented by the formula C21H26ClN3O . The InChI representation of the molecule is InChI=1S/C21H26ClN3O.2ClH/c1-3-23-11-5-4-6-12-24-21-17-9-7-15 (22)13-20 (17)25-19-10-8-16 (26-2)14-18 (19)21;;/h7-10,13-14,23H,3-6,11-12H2,1-2H3, (H,24,25);2*1H .Physical and Chemical Properties Analysis
Monodesethyl Quinacrine, Dihydrochloride has a molecular weight of 444.83 . The exact physical and chemical properties of this compound are not well-documented.科学的研究の応用
抗寄生虫剤
モノデセチルキナクリン二塩酸塩は、抗寄生虫剤として長い歴史があります。 当初は、トリパノソーマ寄生虫によるものなど、原生動物感染症の治療に開発されました . この分野における有効性は、寄生虫のDNAおよびRNA合成を阻害することで、その増殖と繁殖を抑制する能力に由来します。
抗炎症効果
この化合物は、有意な抗炎症効果を持つことが示されています。 アラキドン酸経路を調節し、炎症反応において重要な役割を果たすNF-κBシグナル伝達経路に影響を与えます . これにより、過剰な炎症を特徴とする疾患の潜在的な治療薬となります。
抗がん活性
モノデセチルキナクリン二塩酸塩は、抗がん剤としての可能性を示しています。 核タンパク質に作用し、細胞周期調節とアポトーシスに関与するp53およびAKTなどの経路に影響を与えることがわかっています . 正常細胞を温存しながらがん細胞において細胞死を誘導する能力は、がん治療のための有望な候補となっています。
抗ウイルス特性
この化合物は、SARS-CoV-2を含むウイルス複製を阻害する強い活性を示しています。in vitro . 抗ウイルス活性は、酸性オルガネラ内のpHを上昇させ、細胞への侵入に必要なウイルス酵素活性を低下させる能力、およびウイルスDNAおよびRNAへの結合に関連しています。
免疫調節効果
モノデセチルキナクリン二塩酸塩は、様々なリウマチ性疾患および皮膚ループスエリテマトーデスにおいて、ホスホリパーゼA2を阻害し、Th1/Th2応答を調節することで免疫調節薬として機能します . これは、自己免疫疾患の治療における可能性を強調しています。
多剤耐性の阻害
この化合物は、がん細胞における多剤耐性の阻害に関与していることが示されています。 がん細胞が化学療法薬を排出するために使用する特定のタンパク質の機能を妨害することにより、これらの薬剤の有効性を高めます .
将来の方向性
Quinacrine, the parent compound of Monodesethyl Quinacrine, Dihydrochloride, has shown anticancer, antiprion, and antiviral activity . It has been used as an immunomodulator in cutaneous lupus erythematosus and various rheumatological diseases, by inhibiting phospholipase A2 modulating the Th1/Th2 response . It has also shown anti-SARS-CoV-2 activity, suggesting potential for further clinical studies against coronavirus disease 2019 (COVID-19) infection .
作用機序
Target of Action
Monodesethyl Quinacrine, Dihydrochloride, a metabolite of Quinacrine , primarily targets deoxyribonucleic acid (DNA) . It binds to DNA in vitro by intercalation between adjacent base pairs . This interaction inhibits transcription and translation to ribonucleic acid (RNA) .
Mode of Action
It is known to inhibitsuccinate oxidation and interfere with electron transport . By binding to nucleoproteins, it suppresses the lupus erythematosus cell factor and acts as a strong inhibitor of cholinesterase .
Biochemical Pathways
Monodesethyl Quinacrine, Dihydrochloride affects several biochemical pathways. It has actions on nuclear proteins, the arachidonic acid pathway, and multi-drug resistance . It also has actions on signaling proteins in the cytoplasm, particularly the NF-κB, p53, and AKT pathways .
Pharmacokinetics
The major metabolic pathway of Quinacrine is N-desethylation , which is mainly carried out by CYP3A4/5 . . In MDR1-knockout mice, brain levels of Quinacrine were significantly higher compared to wild-type mice, indicating that P-gp plays a critical role in transporting Quinacrine from the brain .
Result of Action
The molecular and cellular effects of Monodesethyl Quinacrine, Dihydrochloride’s action are complex and multifaceted. It has been found to have potent antiprion activity in vitro . It appears to interfere with the parasite’s metabolism , and fluorescence studies using Giardia suggest that the outer membranes may be involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Monodesethyl Quinacrine, Dihydrochloride. For instance, the compound’s ability to traverse the blood-brain barrier in mice is influenced by the presence of P-gp
生化学分析
Biochemical Properties
Monodesethyl Quinacrine, Dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nuclear proteins, where it influences the NF-κB, p53, and AKT pathways . Additionally, Monodesethyl Quinacrine, Dihydrochloride inhibits phospholipase A2, which is crucial in the arachidonic acid pathway . These interactions highlight its potential as an anti-cancer agent and its role in modulating inflammatory responses.
Cellular Effects
Monodesethyl Quinacrine, Dihydrochloride affects various types of cells and cellular processes. It has been shown to activate p53 in a diverse set of cell lines, including renal cell carcinomas, non-small cell lung carcinoma, colon and breast carcinomas, prostate adenocarcinomas, and fibrosarcomas . This activation leads to apoptosis and autophagy, impacting cell signaling pathways, gene expression, and cellular metabolism. Additionally, Monodesethyl Quinacrine, Dihydrochloride inhibits succinate oxidation and interferes with electron transport, further influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of Monodesethyl Quinacrine, Dihydrochloride involves several key interactions. It binds to deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA) . This binding suppresses the lupus erythematous cell factor and acts as a strong inhibitor of cholinesterase. Furthermore, Monodesethyl Quinacrine, Dihydrochloride modulates signaling proteins in the cytoplasm, including the NF-κB, p53, and AKT pathways . These interactions contribute to its therapeutic potential in treating various diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Monodesethyl Quinacrine, Dihydrochloride change over time. Studies have shown that it has a stable profile in vitro, with minimal degradation . Long-term effects on cellular function have been observed, including the induction of drug-resistant prions in continuous treatment models . These findings highlight the importance of monitoring the temporal effects of Monodesethyl Quinacrine, Dihydrochloride in laboratory settings to understand its long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of Monodesethyl Quinacrine, Dihydrochloride vary with different dosages in animal models. At lower doses, it has been shown to reduce prion levels in the brain without acute toxicity . At higher doses, it can lead to the formation of drug-resistant prions and other adverse effects . These findings emphasize the need for careful dosage optimization to balance therapeutic efficacy and potential toxicity.
Metabolic Pathways
Monodesethyl Quinacrine, Dihydrochloride is primarily metabolized by the cytochrome P450 enzyme CYP3A4/5 . The major metabolic pathway involves N-desethylation, which is crucial for its biotransformation and elimination . Additionally, P-glycoprotein plays a critical role in limiting its brain accumulation by transporting it out of the brain . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of Monodesethyl Quinacrine, Dihydrochloride.
Transport and Distribution
Monodesethyl Quinacrine, Dihydrochloride is transported and distributed within cells and tissues through various mechanisms. P-glycoprotein is a key transporter that limits its accumulation in the brain by actively transporting it out . This transport mechanism is crucial for maintaining its therapeutic levels in target tissues while preventing potential toxicity. Additionally, Monodesethyl Quinacrine, Dihydrochloride interacts with binding proteins that influence its localization and distribution within cells .
Subcellular Localization
The subcellular localization of Monodesethyl Quinacrine, Dihydrochloride is influenced by its interactions with various biomolecules. It is known to localize in the cytoplasm and nucleus, where it exerts its effects on DNA and RNA . Additionally, its interaction with nuclear proteins and signaling pathways further directs its localization to specific compartments within the cell . These localization patterns are essential for understanding its mechanism of action and therapeutic potential.
特性
IUPAC Name |
4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N-ethylpentane-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c1-4-23-11-5-6-14(2)24-21-17-9-7-15(22)12-20(17)25-19-10-8-16(26-3)13-18(19)21/h7-10,12-14,23H,4-6,11H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRMAPKCAIMEDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662133 |
Source


|
| Record name | N~4~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~-ethylpentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908844-46-2 |
Source


|
| Record name | N~4~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~-ethylpentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
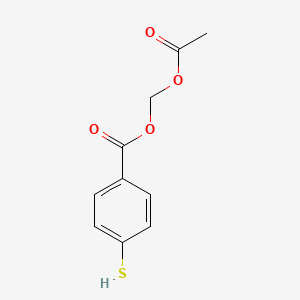
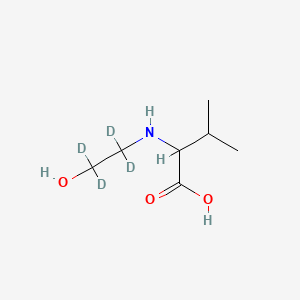
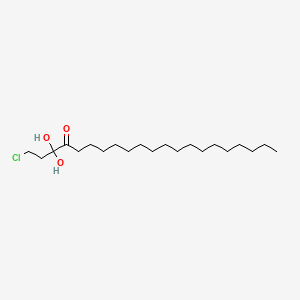

![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)
